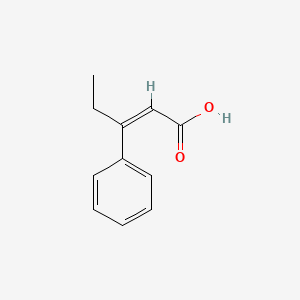
3-Phenylpent-2-enoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpent-2-enoic acid is an organic compound with the molecular formula C11H12O2 It is characterized by a phenyl group attached to a pentenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylpent-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with butanal, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 3-Phenylpent-2-enoic acid may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and high temperatures.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 3-Phenylpentanoic acid.
Substitution: Halogenated or nitrated phenylpentenoic acids.
Scientific Research Applications
3-Phenylpent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Phenylpent-2-enoic acid exerts its effects involves interactions with specific molecular targets. For instance, it can act as an allosteric modulator of enzymes, altering their activity by binding to sites other than the active site. This modulation can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylpentanoic acid
- 3,5-Diphenylpent-2-enoic acid
- 4-Phenylbut-2-enoic acid
Uniqueness
3-Phenylpent-2-enoic acid is unique due to its specific structure, which allows for a range of chemical modifications and applications. Its phenyl group provides a site for electrophilic aromatic substitution, while the pentenoic acid chain offers opportunities for oxidation and reduction reactions. This versatility makes it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(Z)-3-phenylpent-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13)/b9-8- |
InChI Key |
STAOMSFSFGPGFQ-HJWRWDBZSA-N |
Isomeric SMILES |
CC/C(=C/C(=O)O)/C1=CC=CC=C1 |
Canonical SMILES |
CCC(=CC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165875.png)
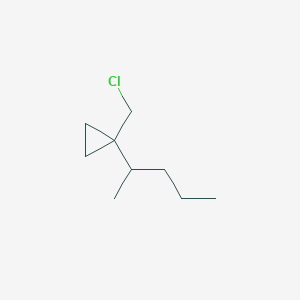

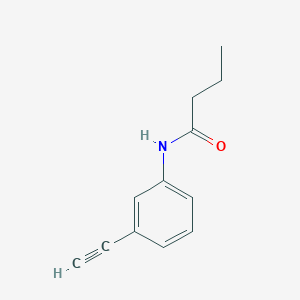


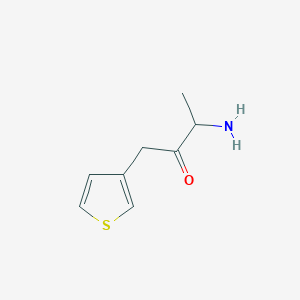
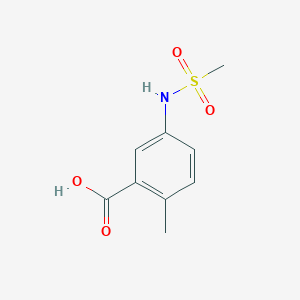
![({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13165923.png)
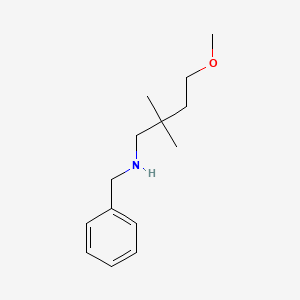


![3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13165959.png)
